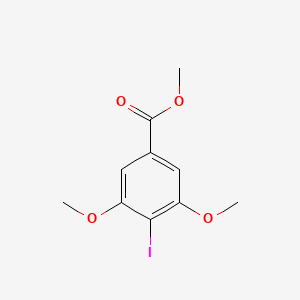![molecular formula C20H31N5O3 B13981752 1-(Tert-butoxycarbonyl)-4-[1-(6-methylpyrimidin-4-yl)-4-piperidylcarbonyl] piperazine CAS No. 203520-07-4](/img/structure/B13981752.png)
1-(Tert-butoxycarbonyl)-4-[1-(6-methylpyrimidin-4-yl)-4-piperidylcarbonyl] piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[1-(6-Methyl-4-pyrimidinyl)-4-piperidinyl]carbonyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine and piperazine ring, which are common in many pharmacologically active molecules. The presence of a pyrimidine ring further enhances its potential for biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-(6-Methyl-4-pyrimidinyl)-4-piperidinyl]carbonyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by the introduction of the pyrimidine moiety. Common synthetic routes may involve:
Formation of Piperidine and Piperazine Rings: These can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Pyrimidine Moiety: This step often involves nucleophilic substitution reactions where the pyrimidine ring is introduced to the piperidine or piperazine scaffold.
Final Esterification: The final step involves esterification to introduce the 1,1-dimethylethyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-[[1-(6-Methyl-4-pyrimidinyl)-4-piperidinyl]carbonyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrimidine or piperidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying receptor-ligand interactions.
Medicine: The compound’s pharmacophore elements suggest potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the synthesis of agrochemicals or other industrially relevant compounds.
作用機序
The mechanism of action of 4-[[1-(6-Methyl-4-pyrimidinyl)-4-piperidinyl]carbonyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting or modulating their function. The piperidine and piperazine rings may enhance binding affinity and selectivity towards these targets.
類似化合物との比較
Similar Compounds
- 4-[[1-(4-Pyrimidinyl)-4-piperidinyl]carbonyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester
- 4-[[1-(6-Methyl-2-pyrimidinyl)-4-piperidinyl]carbonyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester
Uniqueness
The unique combination of the pyrimidine, piperidine, and piperazine rings in 4-[[1-(6-Methyl-4-pyrimidinyl)-4-piperidinyl]carbonyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester provides distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
203520-07-4 |
|---|---|
分子式 |
C20H31N5O3 |
分子量 |
389.5 g/mol |
IUPAC名 |
tert-butyl 4-[1-(6-methylpyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H31N5O3/c1-15-13-17(22-14-21-15)23-7-5-16(6-8-23)18(26)24-9-11-25(12-10-24)19(27)28-20(2,3)4/h13-14,16H,5-12H2,1-4H3 |
InChIキー |
LEVNXDYDEUWRRX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=N1)N2CCC(CC2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


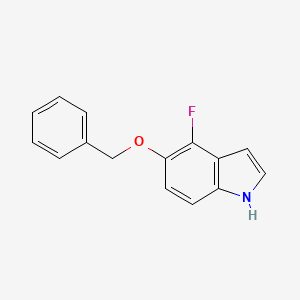
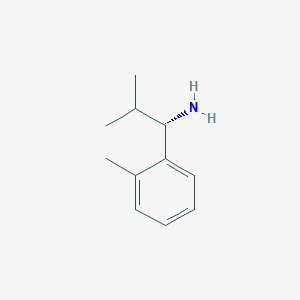
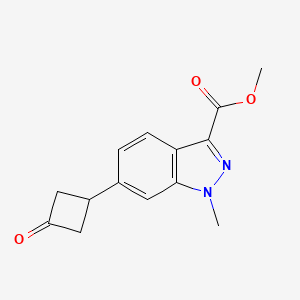
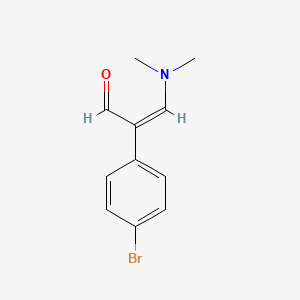
![2,8-Diazaspiro[4.5]dec-1-en-1-amine](/img/structure/B13981683.png)
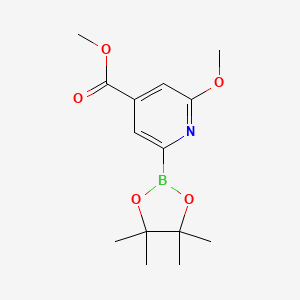

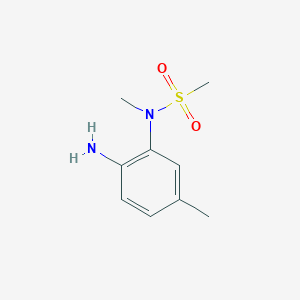
![3-Chlorobenzofuro[2,3-b]pyridine](/img/structure/B13981706.png)
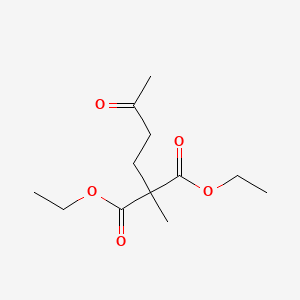
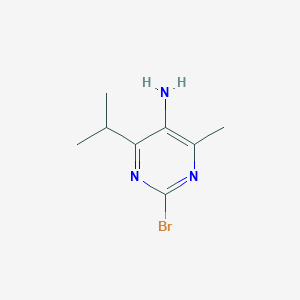
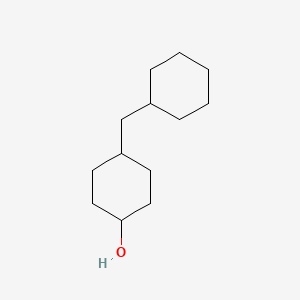
![tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13981734.png)
